3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with lactones under solvent-free conditions, followed by treatment with phosphorus oxychloride (POCl3) to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets, such as TRKs. Upon binding to these kinases, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, differentiation, and survival. This inhibition is crucial in preventing the uncontrolled growth of cancer cells .
Comparison with Similar Compounds
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridine: Lacks the methyl and carboxamide groups, resulting in different chemical properties and biological activities.
2H-pyrazolo[3,4-b]pyridine: Another isomer with distinct tautomeric forms and reactivity.
Pyrazolo[3,4-c]pyridine: Differently fused ring system leading to unique applications and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H8N4O |
---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C8H8N4O/c1-4-6-2-5(7(9)13)3-10-8(6)12-11-4/h2-3H,1H3,(H2,9,13)(H,10,11,12) |
InChI Key |
RANYYPLROVWNNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=NC2=NN1)C(=O)N |
Origin of Product |
United States |
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